molecular formula C13H14N2O3S2 B2691695 3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1787881-65-5

3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2691695
M. Wt: 310.39
InChI Key: JGTWJBCNNBXYQV-UHFFFAOYSA-N
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Description

The compound “3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a heterocyclic compound . It contains a thiazolidine motif, which is a five-membered heterocyclic moiety with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .


Chemical Reactions Analysis

Thiazolidinediones exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Scientific Research Applications

Antimicrobial Activity

3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione derivatives have been found to exhibit significant antimicrobial activity. A series of similar compounds demonstrated good antibacterial activity against gram-positive bacteria, but none were effective against gram-negative bacteria. These compounds also displayed excellent antifungal activity, with certain derivatives showing more than 60% inhibition against fungi like Aspergillus niger and A. flavus (Prakash et al., 2011).

Anticancer Activity

Synthesized derivatives of this compound have shown potential anticancer activity. For instance, certain thiazolidin-2,4-dione derivatives exhibited notable anticancer activity against MCF-7 human breast cancer cell line. Among these, specific compounds with strong electron-withdrawing groups showed significant activity in inhibiting the topoisomerase-I enzyme (Kumar & Sharma, 2022).

Synthesis and Structural Studies

Extensive research has been conducted on the synthesis and structural analysis of thiazolidine-2,4-dione derivatives. Studies include efficient synthesis methods under microwave irradiation without solvent (Yang et al., 2003), and exploring the potential energy distribution and molecular electrostatic potential of these compounds (Halim & Ibrahim, 2021).

Antidiabetic Agents

Some studies have focused on synthesizing novel thiazolidine-2,4-dione derivatives as antidiabetic agents. These studies include the design and synthesis of various derivatives and evaluating their efficacy in reducing blood glucose levels (Kadium, Alhazam, & Hameed, 2022).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c16-11-8-20-13(18)15(11)10-1-4-14(5-2-10)12(17)9-3-6-19-7-9/h3,6-7,10H,1-2,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTWJBCNNBXYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

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